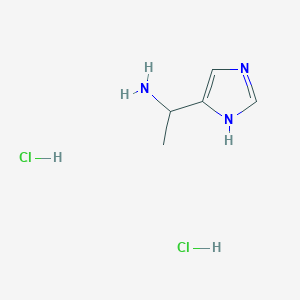

1-(1H-Imidazol-4-yl)ethanamine dihydrochloride

Übersicht

Beschreibung

1-(1H-Imidazol-4-yl)ethanamine dihydrochloride is a chemical compound with the CAS Number: 1314903-19-9 . It has a molecular weight of 184.07 and is typically in the form of a powder . The compound is stored at room temperature .

Molecular Structure Analysis

The InChI code for 1-(1H-Imidazol-4-yl)ethanamine dihydrochloride is 1S/C5H9N3.2ClH/c1-4(6)5-2-7-3-8-5;;/h2-4H,6H2,1H3,(H,7,8);2*1H . This indicates that the compound consists of a 5-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds .Physical And Chemical Properties Analysis

1-(1H-Imidazol-4-yl)ethanamine dihydrochloride is a powder that is stored at room temperature . It has a molecular weight of 184.07 .Wissenschaftliche Forschungsanwendungen

DNA Interaction and Cytotoxicity Studies

Cu(II) complexes involving derivatives of imidazole, such as 1-(1H-Imidazol-4-yl)ethanamine, have been synthesized and analyzed for their DNA binding propensities and cytotoxic effects. These complexes exhibit significant DNA interaction capabilities, with binding propensities in the order of 10^5 M^(-1), indicating a strong affinity towards calf thymus DNA. Additionally, their DNA cleavage activity is enhanced in the presence of reducing agents, pointing to potential applications in targeted DNA manipulation and anticancer strategies due to their selective cytotoxicity towards various cancer cell lines, with IC50 values ranging between 37 and 156 μM (Kumar et al., 2012).

Corrosion Inhibition

Imidazole derivatives, including those structurally related to 1-(1H-Imidazol-4-yl)ethanamine, have been identified as effective corrosion inhibitors for metals in acidic environments. These compounds function by forming a protective layer on the metal surface, significantly reducing the rate of corrosion. This application is crucial in industries where metal longevity and integrity are paramount (Zhang et al., 2015).

Synthesis of Chiral Imines and Bisimines

The compound serves as a precursor in the synthesis of chiral and achiral imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde. These synthesized products have wide-ranging applications in organic synthesis and medicinal chemistry due to their potential to form stable complexes with metals, which can be utilized in catalysis and as pharmaceuticals (Pařík & Chlupatý, 2014).

Antibacterial Studies

Imidazole and its derivatives have shown promising antibacterial properties. Schiff's bases of 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone, related to 1-(1H-Imidazol-4-yl)ethanamine, have been synthesized and evaluated for their antibacterial activity. These compounds exhibited significant inhibitory effects against both gram-positive and gram-negative bacteria, suggesting their potential use in developing new antibacterial agents (Patel et al., 2011).

Inhibitor Design for Biological Targets

The imidazole moiety, integral to 1-(1H-Imidazol-4-yl)ethanamine, has been exploited in the design of inhibitors targeting specific biological processes, such as heme oxygenase-1 (HO-1). The structural elucidation of human HO-1 in complex with imidazole-based inhibitors provides insights into designing more potent and selective inhibitors, underscoring the compound's significance in therapeutic applications (Rahman et al., 2008).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 1-(1H-Imidazol-4-yl)ethanamine dihydrochloride are not available in the retrieved data, imidazole compounds are known for their broad range of chemical and biological properties . They are considered important synthons in the development of new drugs , suggesting potential future research directions in drug discovery and development.

Eigenschaften

IUPAC Name |

1-(1H-imidazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c1-4(6)5-2-7-3-8-5;;/h2-4H,6H2,1H3,(H,7,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTLCOMHKUZVMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CN1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-Imidazol-4-yl)ethanamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride](/img/structure/B3113585.png)

![4-bromo-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B3113608.png)